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Compound of Interest

Compound Name: Uracil-d2-1

Cat. No.: B1647003 Get Quote

An In-depth Technical Guide to Uracil-1,3-d2
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and

applications of Uracil-1,3-d2, a deuterated analog of the naturally occurring pyrimidine, uracil.

This isotopically labeled compound is a valuable tool in various research and development

settings, particularly in the fields of pharmacology, metabolomics, and drug discovery.

Chemical Structure and Identification
Uracil-1,3-d2, also known as 1,3-dideuteriopyrimidine-2,4-dione, is a stable isotope-labeled

form of uracil where the hydrogen atoms on the nitrogen atoms at positions 1 and 3 of the

pyrimidine ring are replaced with deuterium.

Chemical Structure:

Chemical structure of Uracil-1,3-d2.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 1,3-dideuteriopyrimidine-2,4-dione

Synonyms Uracil-d2-1, 2,4(1H,3H)-Pyrimidinedione-1,3-d2

CAS Number 20666-60-8

Molecular Formula C₄H₂D₂N₂O₂

Molecular Weight 114.10 g/mol

Canonical SMILES C1=CNC(=O)NC1=O (unlabeled)

InChI Key
ISAKRJDGNUQOIC-UHFFFAOYSA-N

(unlabeled)

Physicochemical Properties
The physicochemical properties of Uracil-1,3-d2 are very similar to those of unlabeled uracil.

The primary difference lies in the increased molecular weight due to the presence of two

deuterium atoms. This mass difference is the basis for its use as an internal standard in mass

spectrometry.

Table 2: Physicochemical Properties

Property Value (for unlabeled Uracil) Reference

Appearance
White to off-white crystalline

powder
[1]

Melting Point >300 °C [1]

Solubility

Soluble in hot water, sparingly

soluble in cold water, insoluble

in ethanol and ether. Soluble in

alkaline solutions.

[1]

pKa (acidic) 9.45 [1]

LogP -1.07 [1]
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Experimental Protocols
Synthesis of Uracil-1,3-d2
The most common method for the preparation of Uracil-1,3-d2 is through hydrogen-deuterium

(H/D) exchange. This involves the treatment of unlabeled uracil with a deuterium source,

typically deuterium oxide (D₂O), often under conditions that facilitate the exchange of the acidic

N-H protons.

Protocol: H/D Exchange for Uracil-1,3-d2 Synthesis

Materials:

Uracil (unlabeled)

Deuterium oxide (D₂O, 99.8 atom % D)

Round-bottom flask

Reflux condenser

Heating mantle

Rotary evaporator

Procedure:

1. Dissolve a known quantity of uracil in a minimal amount of D₂O in a round-bottom flask.

2. Attach a reflux condenser and heat the mixture to reflux for several hours. The exact time

can be optimized and monitored by techniques like NMR to ensure complete exchange.

3. After the reaction is complete, allow the mixture to cool to room temperature.

4. Remove the D₂O under reduced pressure using a rotary evaporator.

5. To ensure a high degree of deuteration, the process can be repeated by redissolving the

solid in fresh D₂O and repeating steps 2-4.
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6. Dry the resulting Uracil-1,3-d2 product under high vacuum.

Characterization:

Confirm the identity and isotopic purity of the product using ¹H NMR (disappearance of N-

H signals), ¹³C NMR, and mass spectrometry (observation of the correct molecular ion

peak).

Quantification of Uracil in Biological Samples using
Uracil-1,3-d2 as an Internal Standard
Uracil-1,3-d2 is widely used as an internal standard for the accurate quantification of

endogenous uracil in biological matrices like plasma or urine by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). This is particularly important for screening patients for

dihydropyrimidine dehydrogenase (DPD) deficiency before administering fluoropyrimidine-

based chemotherapies.

Protocol: LC-MS/MS Analysis of Uracil

Sample Preparation:

1. To a known volume of the biological sample (e.g., plasma), add a known amount of Uracil-

1,3-d2 internal standard solution.

2. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

3. Vortex and centrifuge the sample to pellet the precipitated proteins.

4. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

5. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Typical):

LC Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and

an organic solvent like acetonitrile.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode.

MRM Transitions:

Uracil (unlabeled): Monitor the transition from the parent ion (m/z) to a specific daughter

ion.

Uracil-1,3-d2 (internal standard): Monitor the corresponding transition for the deuterated

analog.

Data Analysis:

Quantify the amount of uracil in the sample by comparing the peak area ratio of the

analyte to the internal standard against a calibration curve prepared with known

concentrations of unlabeled uracil and a constant concentration of the internal standard.

Applications in Research and Drug Development
The primary application of Uracil-1,3-d2 is as an internal standard for the accurate

quantification of uracil.[2] This is crucial in several areas:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME)

of uracil and uracil-based drugs.

Clinical Diagnostics: Screening for DPD deficiency to prevent severe toxicity from

fluoropyrimidine chemotherapy.[3]

Metabolomics: Tracing the pyrimidine salvage pathway to understand nucleotide metabolism

in health and disease.

The use of a stable isotope-labeled internal standard like Uracil-1,3-d2 corrects for variability in

sample preparation and instrument response, leading to highly accurate and precise

measurements.
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Signaling Pathways and Experimental Workflows
Pyrimidine Salvage Pathway
Uracil is a key component of the pyrimidine salvage pathway, which recycles nucleobases from

the degradation of RNA. Uracil-1,3-d2 can be used as a tracer to study the flux through this

pathway.
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Simplified Pyrimidine Salvage Pathway.

Experimental Workflow for DPD Deficiency Screening
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The following diagram illustrates the workflow for using Uracil-1,3-d2 in a clinical setting to

screen for DPD deficiency.
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Workflow for DPD deficiency screening.
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Conclusion
Uracil-1,3-d2 is an indispensable tool for researchers and clinicians working with uracil and

fluoropyrimidine drugs. Its use as an internal standard in mass spectrometry-based assays

provides the accuracy and precision required for reliable pharmacokinetic studies and for

clinical decision-making in personalized medicine. The straightforward synthesis and clear

applications make Uracil-1,3-d2 a cornerstone in the study of pyrimidine metabolism and the

safe administration of critical cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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